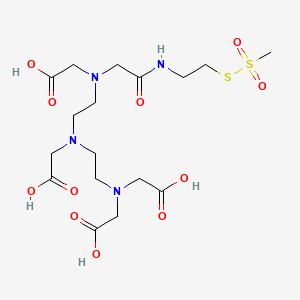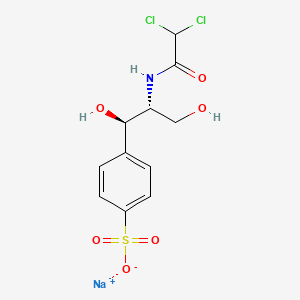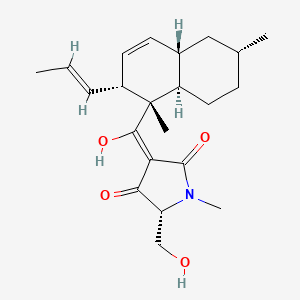
5'-エピエキセチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Epiequisetin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and properties of tetramic acid derivatives . In biology and medicine, epiequisetin has shown significant potential as an anti-cancer agent, particularly against prostate cancer . It has been found to induce apoptosis and inhibit cell proliferation and migration in cancer cells . Additionally, epiequisetin has been studied for its potential use in developing novel anti-Vibrio agents .
作用機序
生化学分析
Biochemical Properties
Epiequisetin has been found to interact with several proteins and enzymes. It regulates the expression of PI3K, Akt, phosphorylated Akt, and proteins which control the cell cycle .
Cellular Effects
Epiequisetin has shown cytotoxicity against four prostate cancer cell lines, namely, LNCaP, 22Rv1, DU145, and PC-3 cells . It can dramatically regulate the clonal colony formation, apoptosis, and migration of PC-3 cells .
Molecular Mechanism
Epiequisetin blocks the cell cycle at the G1 phase . It upregulates the expression of DR5 and cleave-caspase 3, which play important roles in the process of apoptosis . When DR5 was silenced by small interfering RNA, the proportion of apoptotic cells induced by Epiequisetin remarkably declined .
Dosage Effects in Animal Models
Epiequisetin significantly inhibited the progression of prostate cancer in mice
準備方法
エピエクイセチンは通常、バイオアッセイガイド分離法によって Fusarium equiseti から単離されます . この化合物の調製のための合成経路および反応条件には、特定の試薬と条件の使用が含まれ、化合物の純度と有効性を確保します。 工業的な製造方法は現在も研究中ですが、収率の最適化と製造コストの削減に重点が置かれています .
化学反応の分析
エピエクイセチンは、酸化、還元、置換などのさまざまな化学反応を受けます . これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります . たとえば、酸化反応ではエピエクイセチンのさまざまな酸化誘導体が生成される場合があり、還元反応では化合物の還元型が生成される場合があります .
科学研究への応用
エピエクイセチンは、さまざまな科学研究に応用されています。 化学では、テトラミック酸誘導体の反応性と特性を研究するためのモデル化合物として使用されます . 生物学および医学では、エピエクイセチンは、特に前立腺癌に対する抗癌剤として大きな可能性を示しています . エピエクイセチンは、癌細胞のアポトーシスを誘導し、細胞増殖と移動を阻害することがわかりました . さらに、エピエクイセチンは、新しい抗ビブリオ剤の開発における可能性のある用途について研究されています .
類似化合物との比較
特性
IUPAC Name |
(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQBPPQLRODXET-YPFNAWONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Epiequisetin in prostate cancer cells?
A1: Epiequisetin exhibits its anti-cancer effects through multiple mechanisms. Research suggests that it induces apoptosis (programmed cell death) in prostate cancer cells by:
- Upregulating DR5 and Cleave-Caspase 3: Epiequisetin increases the expression of death receptor 5 (DR5) and cleaved caspase 3, both crucial players in the apoptotic pathway []. This effect was confirmed by silencing DR5, which led to a decrease in Epiequisetin-induced apoptosis [].
- Downregulating Survivin: Epiequisetin reduces the expression of Survivin, a protein known to inhibit apoptosis and promote cell survival [].
- Cell Cycle Arrest: Epiequisetin causes cell cycle arrest at the G1 phase, preventing cell division and proliferation [].
- Modulating PI3K/Akt Pathway: It influences the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation [].
- Targeting Beta-catenin and Cadherins: Epiequisetin affects Beta-catenin and cadherin proteins, which are involved in cell adhesion and migration [].
Q2: What is the source of Epiequisetin, and are there any other notable activities associated with this compound?
A2: Epiequisetin, a tetramic acid derivative, was first isolated from the marine sponge-derived fungus Fusarium equiseti [, ]. Beyond its promising anti-cancer activity, Epiequisetin also exhibits:
- Anti-Vibrio activity: Epiequisetin demonstrates inhibitory effects against various Vibrio species, a genus of bacteria known to cause diseases in aquatic animals [].
Q3: Has the efficacy of Epiequisetin been tested in a living model? What were the results?
A3: Yes, the efficacy of Epiequisetin has been evaluated in vivo using a mouse model of prostate cancer. The results demonstrated that Epiequisetin significantly inhibited prostate cancer progression in these mice []. This anti-cancer effect was accompanied by the regulation of key proteins such as DR5, caspase 8, Survivin, and cadherins in vivo, supporting the in vitro findings [].
Q4: Are there any analytical methods available for the detection and quantification of Epiequisetin?
A4: While specific details regarding analytical methods for Epiequisetin were not provided in the presented research, it can be inferred that techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely employed for the isolation, characterization, and quantification of Epiequisetin from its natural sources and biological samples [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
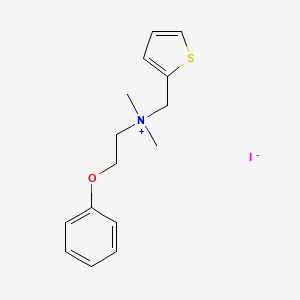
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
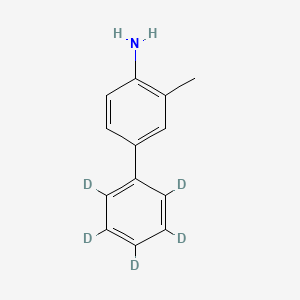

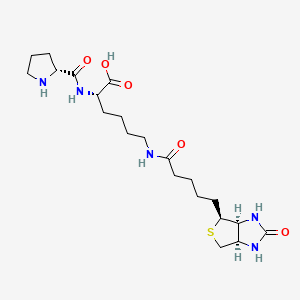
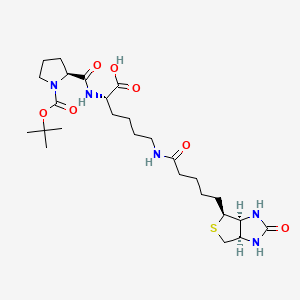
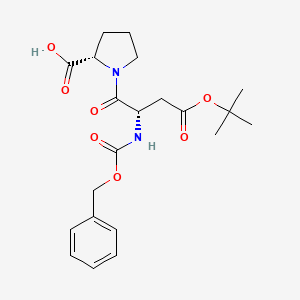

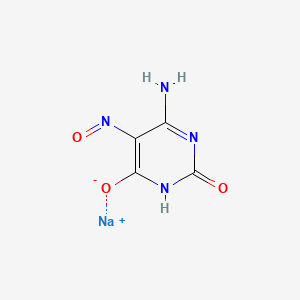


![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)
